5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 5 and a carboxylic acid group at position 2. This compound is synthesized via bromination of aminopyrazine intermediates followed by cyclization with chloroacetaldehyde and subsequent functionalization . Key biological activities include:
- Phosphodiesterase inhibition: Enhances cyclic AMP levels, leading to positive chronotropic (heart rate) and inotropic (cardiac contraction) effects .
- Uterine relaxation and antibronchospastic activity: Demonstrated in vitro and in vivo studies .
Its ethyl ester derivative (CAS 87597-27-1) is a common intermediate with a molecular weight of 270.08 g/mol, used in further derivatization .
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKCOTLWTTTWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C2C=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylated or hydroxylated products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid has been investigated for its potential anticancer properties. Research indicates that compounds containing imidazole and pyrazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Enzyme Inhibition
This compound also demonstrates promise as an enzyme inhibitor. It has been studied for its ability to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. The inhibition of these enzymes can lead to decreased cell growth and increased apoptosis in malignant cells.
Pharmacological Properties
Bioavailability and Solubility
The pharmacokinetic properties of this compound have been assessed to determine its bioavailability. The compound exhibits favorable solubility profiles, which are essential for effective drug formulation. Its ability to permeate biological membranes makes it a candidate for oral administration.
Toxicological Studies
Toxicological assessments have indicated that while the compound has therapeutic potential, careful evaluation of its safety profile is necessary. Studies report a range of effects on cellular systems, necessitating further investigation into its long-term safety and potential side effects.
Material Science Applications
Synthesis of Functional Materials
In material science, this compound is utilized in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, enhancing their properties for applications in electronics and photonics.
Catalysis
The compound has been explored as a catalyst in organic reactions due to its ability to facilitate chemical transformations effectively. Its role as a catalyst can lead to more efficient synthetic routes in the production of complex organic molecules.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of kinase activity, leading to reduced proliferation of leukemia cells. |
| Study C | Material Science | Successfully incorporated into polymer matrices, improving thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Ring Analogues
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Replaces the pyrazine ring with pyridine.
- Molecular Formula : C₈H₅BrN₂O₂; MW = 241.04 g/mol .
- Key Difference: Pyridine vs.
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid
Substituent Variants
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Structure : Methyl group at position 5 instead of bromine; pyridine core .
- Key Difference : Reduced electronegativity and lipophilicity compared to bromine, likely decreasing halogen-bonding interactions and membrane permeability.
Imidazo[1,2-a]pyrazine-2-carboxylic Acid Arylidenehydrazides
- Structure : Hydrazide group replaces carboxylic acid; e.g., compound 2f (5-benzylidene substituent) .
- Biological Activity: Significant antinociceptive activity (pain relief) in murine models .
- Key Difference : Hydrazide moiety enhances solubility and enables Schiff base formation with target proteins, altering mechanism of action compared to the carboxylic acid derivative.
Functional Group Derivatives
Pyrazine-2-carboxamides
- Structure : Amide group replaces carboxylic acid; e.g., N-thiazol-2-yl amide of pyrazine-2-carboxylic acid .
- Applications : Antimycobacterial and antifungal activities due to increased hydrophobicity (logP values studied) .
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrazides
Physicochemical and Pharmacokinetic Properties
*logP values estimated based on substituent contributions.
Biological Activity
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused heterocyclic ring structure. The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the imidazo[1,2-a]pyrazine core followed by bromination and carboxylation processes. The detailed synthetic pathway can be summarized as follows:
- Formation of Imidazo[1,2-a]pyrazine : Starting from appropriate pyrazine derivatives, condensation reactions are employed to form the imidazo ring.
- Bromination : The introduction of the bromine atom at the 5-position is achieved through electrophilic aromatic substitution.
- Carboxylation : Finally, the carboxylic acid functional group is introduced at the 2-position via carboxylation reactions.
Biological Activities
The biological activities of this compound have been investigated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against:
- Mycobacterium tuberculosis : In vitro studies indicated that certain derivatives possess high inhibitory activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL .
- Fungal Strains : Some studies have reported moderate antifungal activity against various strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 3.91 | Antitubercular |
| Other derivatives | ≥500 | Antifungal |
Anticancer Activity
The compound's anticancer potential has also been explored:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines including HepG2 (liver cancer), A498 (kidney cancer), and others. Notably, one derivative exhibited an IC50 value of 37.3 µM against HepG2 cells .
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antinociceptive Activity : A study evaluated the antinociceptive effects using acetic acid-induced writhing tests in mice. The compound showed a significant reduction in writhing behavior at a dose of 100 mg/kg, indicating notable analgesic properties .
- Neurotoxicity Assessment : In rotarod tests designed to assess motor coordination and neurotoxicity, no significant changes were observed in latency times among treated groups compared to controls, suggesting a favorable safety profile .
Q & A
Q. What are the common synthetic routes for 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid?
The synthesis typically involves hydrolysis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate under basic conditions. For example, treatment with NaOH in THF/ethanol/water at room temperature for 16 hours yields the carboxylic acid derivative (85% yield), followed by acidification to pH 2–3 and recrystallization from ethanol . Bromination steps (not explicitly detailed in the evidence) would precede or follow this hydrolysis, depending on the starting material. Key characterization techniques include IR (carboxylic acid C=O stretch at ~1710 cm⁻¹), ¹H NMR (aromatic protons at δ 7.95–9.14 ppm), and LC-MS (m/z 164.9 [M+H]⁺) .
Q. How is microwave irradiation used to optimize derivatization of this compound?
Microwave-assisted synthesis enhances reaction efficiency for amide derivatives. For example, coupling this compound with amines using Mukaiyama’s reagent and 2-chloro-1-methylpyridinium iodide in DMF under microwave irradiation (80°C, 15 minutes) achieves rapid amide bond formation. This method reduces reaction times compared to conventional heating and improves yields .
Q. What spectroscopic methods are critical for characterizing derivatives of this compound?
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at 3439 cm⁻¹, C=O at 1710 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyrazine C5-H at δ 7.95) and confirms substitution patterns.
- LC-MS : Verifies molecular weight and purity.
- Elemental analysis : Validates empirical formulas (e.g., C 51.67%, H 3.11%, N 25.79%) .
Q. What biological activities have been reported for this compound’s derivatives?
N-Arylimidazo[1,2-a]pyrazine-2-carboxamides exhibit antimicrobial activity against Enterococcus faecalis and Staphylococcus epidermidis (MIC 3.9 μg/mL). Brominated derivatives may enhance potency due to increased lipophilicity and target binding . Additionally, the parent scaffold shows β-adrenergic receptor and phosphodiesterase (PDE) inhibition, suggesting potential in respiratory or neurological research .
Advanced Research Questions
Q. How does the bromine substituent influence structure-activity relationships (SAR) in catalytic or pharmacological applications?
The bromine atom at position 5 increases steric bulk and electron-withdrawing effects, which can:
- Enhance binding to hydrophobic enzyme pockets (e.g., PDE active sites) .
- Improve metabolic stability by reducing oxidative degradation .
- Alter regioselectivity in cross-coupling reactions for further derivatization . Comparative studies with chloro or fluoro analogs are needed to quantify these effects.
Q. What role does pyrazine-2-carboxylic acid play in catalytic hydrocarbon oxidation?
In vanadium-catalyzed oxidations, pyrazine-2-carboxylic acid acts as a proton-transfer mediator in its zwitterionic form, stabilizing intermediates like hydroperoxy-vanadium species. This co-catalytic role accelerates alkane oxidation to alcohols/ketones (e.g., cyclohexane → cyclohexanol) with low regioselectivity (C(1):C(2):C(3) = 1.0:6.8:6.0 in hexane oxidation) .
Q. How can contradictory solubility data be resolved during purification?
Conflicting solubility profiles (e.g., ethanol vs. water/ether systems) arise from varying crystal packing or hydrate formation. Strategies include:
Q. What methodologies address discrepancies in antimicrobial activity across similar derivatives?
Q. How does enzymatic synthesis compare to chemical methods for producing hydrazide derivatives?
- Chemical synthesis : Requires Mukaiyama’s reagent and harsh conditions (e.g., DMF, 80°C) .
- Enzymatic synthesis : Uses Bacillus smithii amidase under solvent-free conditions, achieving >90% conversion with minimal by-products. This green method reduces waste but requires optimization of temperature and pH via response surface methodology (RSM) .
Q. What strategies validate target engagement in β-adrenergic receptor studies?
- Radioligand binding assays : Measure displacement of [³H]-dihydroalprenolol in cell membranes.
- cAMP accumulation assays : Quantify inhibition of isoproterenol-induced cAMP production.
- Molecular docking : Model interactions with receptor hydrophobic pockets (e.g., Thr164, Asp113 residues) .
Methodological Considerations
- Data Contradiction Analysis : Always cross-validate spectral data (e.g., NMR vs. HRMS) and biological assays (e.g., triplicate MIC determinations) .
- Experimental Design : Use Design of Experiments (DoE) for reaction optimization (e.g., microwave power, solvent ratios) .
- Advanced Characterization : Employ 2D NMR (HSQC, HMBC) to resolve aromatic coupling patterns and X-ray crystallography for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
